molecular formula C20H21FN6O2 B6461642 2-(3-fluoro-4-methoxybenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole CAS No. 2548985-66-4

2-(3-fluoro-4-methoxybenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B6461642
CAS No.: 2548985-66-4
M. Wt: 396.4 g/mol
InChI Key: MITNTMMQBXHVHE-UHFFFAOYSA-N
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Description

The compound “2-(3-fluoro-4-methoxybenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole” is a complex organic molecule. It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These compounds contain a 1,2,4-triazole substituted by a phenyl group . The synthesized bis [1,2,4]triazolo [4,3- b :3,4- f ] [1,2,4,5]tetrazines show weak luminescent properties .


Synthesis Analysis

Triazole compounds, including the one , are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The synthesis of these compounds has attracted much attention . This review summarizes the synthetic methods of triazole compounds from various nitrogen sources .


Molecular Structure Analysis

In the five-membered aromatic azole chain, triazole compounds contain two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Chemical Reactions Analysis

Triazole compounds operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .


Physical and Chemical Properties Analysis

The basic optical, electrochemical, and semiconductor properties of the resulting compounds have been studied . The azo compound 10 has a remarkable measured density of 1.91 g cm −3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance (Dv = 9200 m s −1 and P = 34.8 GPa) .

Mechanism of Action

The mechanism of action of triazole compounds is primarily through their ability to bind in the biological system with a variety of enzymes and receptors . This allows them to show versatile biological activities .

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O2/c1-12-22-23-18-5-6-19(24-27(12)18)25-8-14-10-26(11-15(14)9-25)20(28)13-3-4-17(29-2)16(21)7-13/h3-7,14-15H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITNTMMQBXHVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CC(=C(C=C5)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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